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molecular formula C7H7ClS B8317402 Benzenemethanesulfenyl chloride

Benzenemethanesulfenyl chloride

Cat. No. B8317402
M. Wt: 158.65 g/mol
InChI Key: IIQFIDKGTDXLBU-UHFFFAOYSA-N
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Patent
US03954997

Procedure details

Similarly, repeating the above procedure but replacing the benzenesulfenyl chloride as used therein with an equal molar proportion of each of decanesulfenyl chloride (prepared by chlorination of decanedisulfide according to the method of Douglass, supra.), 1,2-dichlorovinylsulfenyl chloride, 2-naphthalenesulfenyl chloride, cyclohexanesulfenyl chloride (prepared by chlorination of cyclohexanedisulfide, according to the method of Douglass, supra.) and α-toluenesulfenyl chloride, respectively, there is obtained:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
decanesulfenyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1,2-dichlorovinylsulfenyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(SCl)C=CC=CC=1.[CH2:9]([S:19][Cl:20])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15]CCC.ClC(SCl)=CCl.C1C2C(=CC=CC=2)C=CC=1SCl.C1(SCl)CCCCC1>>[C:10]1([CH2:9][S:19][Cl:20])[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)SCl
Step Two
Name
decanesulfenyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC)SCl
Step Three
Name
1,2-dichlorovinylsulfenyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=CCl)SCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)SCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)SCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CSCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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